molecular formula C17H16N4O2S B2432546 (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034353-49-4

(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2432546
CAS No.: 2034353-49-4
M. Wt: 340.4
InChI Key: MUKSPSMADPFNMC-UHFFFAOYSA-N
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Description

(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a pyrrolidine ring

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit antimicrobial activity , suggesting that the targets could be key proteins or enzymes in microbial organisms.

Mode of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound might interact with its targets, leading to inhibition of essential microbial processes, thereby exerting its antimicrobial effects.

Biochemical Pathways

Given its potential antimicrobial activity , it can be inferred that this compound might interfere with essential biochemical pathways in microbial organisms, leading to their inhibition and subsequent microbial death.

Pharmacokinetics

In silico ADMET predictions and pharmacokinetic studies for (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suggest high oral bioavailability This indicates that the compound is well absorbed from the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that this compound might lead to the inhibition of essential microbial processes, resulting in microbial death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methylthiazole-5-carboxylic acid, which is then converted to its corresponding hydrazide. This hydrazide undergoes cyclization with phenyl isocyanate to form the oxadiazole ring. The final step involves the reaction of this intermediate with pyrrolidine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring yields amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

    (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness

The uniqueness of (4-Methylthiazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-14(24-10-18-11)17(22)21-8-7-13(9-21)15-19-16(23-20-15)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKSPSMADPFNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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